Levonordefrin acts primarily as an agonist at alpha-1 adrenergic receptors. [, ] Upon binding to these receptors on vascular smooth muscle cells, it initiates a signaling cascade that leads to vasoconstriction. [, ] This vasoconstriction effect contributes to:
Levonordefrin serves as a research tool for studying alpha-adrenergic receptor subtypes, their distribution, and their physiological roles. Its actions, compared to those of epinephrine and norepinephrine, provide insights into receptor selectivity and downstream signaling pathways. [, ]
Levonordefrin's vasoconstrictive properties make it a candidate for inclusion in new local anesthetic formulations. Researchers evaluate its stability in various solutions, compatibility with different local anesthetics, and potential for synergistic effects. [, , , , ]
CAS No.: 1910-41-4
CAS No.:
CAS No.:
CAS No.: 134029-48-4
CAS No.: 7417-65-4